![molecular formula C24H20ClN3O2S B2764632 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-17-7](/img/structure/B2764632.png)
2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on similar compounds has focused on synthesizing novel heterocyclic compounds through various chemical reactions. For example, cyclokondensation of substituted diones with o-phenylenediamine has led to the formation of quinoxaline derivatives and their further cyclization to various heterocyclic compounds under different conditions. These synthetic pathways are crucial for developing new materials with potential applications in pharmaceuticals and materials science (Terpetschnig et al., 1988).
Organic Electronics and Semiconductors
Compounds with quinone moieties, similar to the target compound, have been explored for their applications in organic electronics. For instance, derivatives incorporating quinone units have shown promise as n-type organic semiconductors for organic field-effect transistors (OFETs). These compounds exhibit high electron affinity, efficient charge-carrier injection, air stability, and good electron mobilities due to their deep LUMO levels and columnar structures, highlighting their potential in developing air-stable n-type OFETs (Mamada et al., 2010).
Catalysis and Multicomponent Reactions
L-proline catalyzed multicomponent reactions have been employed to synthesize diverse heterocyclic compounds efficiently. These reactions offer advantages such as no need for column chromatography, simplicity, metal-free conditions, and applicability to various aldehydes, demonstrating a versatile method for synthesizing complex heterocyclic structures in good to excellent yields (Karamthulla et al., 2014).
Electronic Materials
The synthesis and study of electronic properties of compounds related to the target compound have led to the development of materials with potential applications in organic light-emitting devices (OLEDs) and other electronic applications. For example, dibenzothiophene derivatives with quinoxaline and pyrazine moieties have been synthesized and characterized for their electron mobilities, serving as effective electron-transport materials for OLEDs. These studies contribute to the advancement of materials science, particularly in the development of more efficient and stable electronic devices (Huang et al., 2006).
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(4-chlorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c25-16-11-9-15(10-12-16)19-20-17(7-4-8-18(20)29)26-22-21(19)23(30)28-24(27-22)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTXLLNOTVPMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

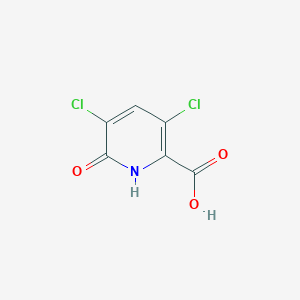
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)
![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)
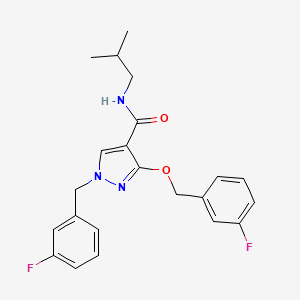
![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)
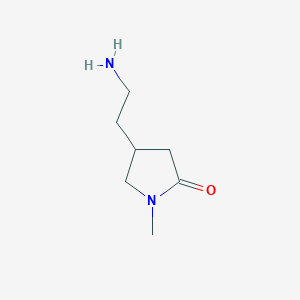
![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)
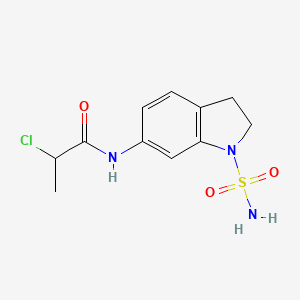

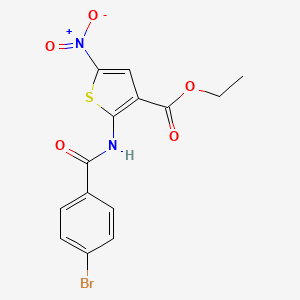
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2764570.png)
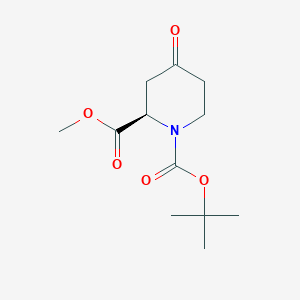
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)